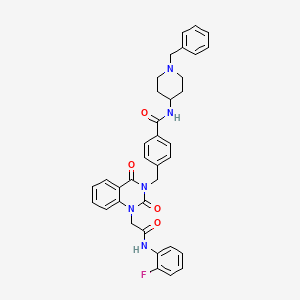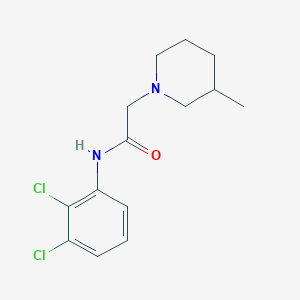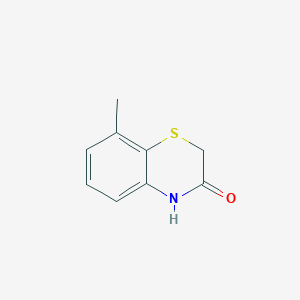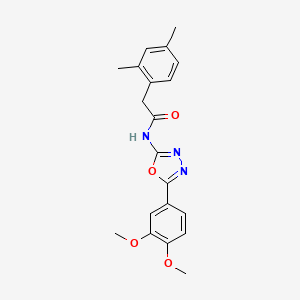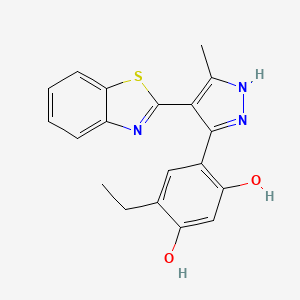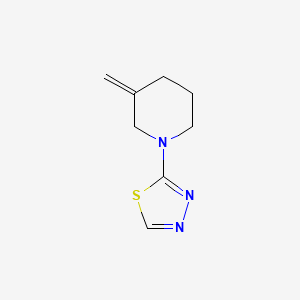
3-Methylidene-1-(1,3,4-thiadiazol-2-yl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,4-Thiadiazole derivatives have been the subject of considerable interest in recent years due to their potential as antitumor agents . These small molecules, which contain five-member heterocyclic moieties, have been shown to disrupt processes related to DNA replication, allowing them to inhibit the replication of both bacterial and cancer cells . They have four isomeric forms: 1,3,4-thiadiazole; 1,2,3-thiadiazole; 1,2,4-thiadiazole; and 1,2,5-thiadiazole .
Molecular Structure Analysis
The molecular structure of 1,3,4-thiadiazole derivatives can vary widely depending on the specific compound .
Chemical Reactions Analysis
The chemical reactions involving 1,3,4-thiadiazole derivatives can also vary widely .
Physical And Chemical Properties Analysis
The physical and chemical properties of 1,3,4-thiadiazole derivatives can vary widely depending on the specific compound .
Scientific Research Applications
Heterocyclic Compound Synthesis
Research in the synthesis of heterocyclic compounds has explored the utility of structures incorporating 1,3,4-thiadiazole derivatives, which are closely related to the chemical family of 3-Methylidene-1-(1,3,4-thiadiazol-2-yl)piperidine. These studies focus on developing novel compounds with potential biological activities, including antimicrobial and antitumor properties. For instance, novel 1,3,4-thiadiazole amide compounds containing piperazine have shown inhibitory effects against Xanthomonas campestris pv. oryzae, demonstrating the significant role these compounds play in agricultural science and potential therapeutic applications (Xia, 2015).
Antimicrobial and Antitumor Activities
The incorporation of 1,3,4-thiadiazole derivatives into new molecular frameworks has been explored for their antimicrobial and antitumor activities. Synthesis of these compounds often involves condensation reactions and cyclocondensation with various aldehydes and malononitrile, leading to novel heterocyclic systems with potential biological activities. The antimicrobial and antitumor evaluations of these compounds reveal their significance in developing new therapeutic agents, highlighting the versatility of this compound-related structures in medicinal chemistry (Lamphon et al., 2004).
Leishmanicidal Activity
Compounds derived from 1,3,4-thiadiazole, akin to this compound, have been synthesized and evaluated for their leishmanicidal activity against Leishmania major promastigotes. These studies demonstrate the potential of these compounds as effective agents in combating parasitic diseases, underscoring the importance of this chemical class in pharmaceutical research (Foroumadi et al., 2005).
Mechanism of Action
Target of Action
The primary targets of 1,3,4-thiadiazole derivatives, such as 3-Methylidene-1-(1,3,4-thiadiazol-2-yl)piperidine, are often microbial organisms. These compounds have been found to exhibit potent antimicrobial activity . They are particularly effective against strains of E. coli, B. mycoides, and C. albicans .
Mode of Action
They interact with their targets, disrupting essential biological processes, which leads to the inhibition of microbial growth .
Biochemical Pathways
The biochemical pathways affected by 1,3,4-thiadiazole derivatives are diverse and depend on the specific microbial target. The compounds interfere with essential biochemical pathways in the microbial cells, leading to cell death . .
Result of Action
The result of the action of 1,3,4-thiadiazole derivatives is the inhibition of microbial growth. These compounds have been found to exhibit significant antimicrobial activity, outperforming other compounds in terms of antimicrobial activity . The molecular and cellular effects of these compounds’ action result in the death of the microbial cells.
Future Directions
properties
IUPAC Name |
2-(3-methylidenepiperidin-1-yl)-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3S/c1-7-3-2-4-11(5-7)8-10-9-6-12-8/h6H,1-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULTSSPDHNPCJBZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCCN(C1)C2=NN=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-acetamidophenoxy)-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B2408412.png)
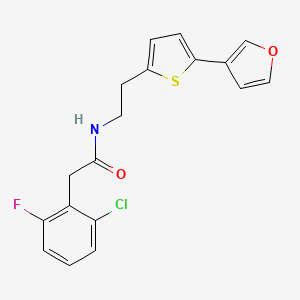
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2408416.png)
![3-Methoxy-4-[2-(4-nitrophenyl)-2-oxoethoxy]benzaldehyde](/img/structure/B2408417.png)
![(4-(4-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone](/img/structure/B2408420.png)

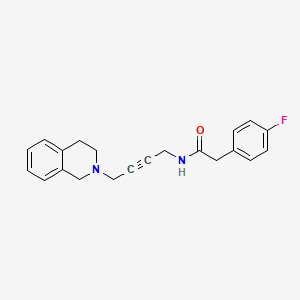
![2-{[6-(3-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}-N-(2-fluorophenyl)acetamide](/img/structure/B2408424.png)
![1-Amino-3-[(2-ethyl-6-methylphenyl)methyl]thiourea](/img/structure/B2408426.png)
